2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
CAS No.: 941937-91-3
Cat. No.: VC7386941
Molecular Formula: C22H23N3O5S2
Molecular Weight: 473.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941937-91-3 |
|---|---|
| Molecular Formula | C22H23N3O5S2 |
| Molecular Weight | 473.56 |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C22H23N3O5S2/c1-28-16-6-4-5-14(9-16)23-21(27)13-32-22-24-15(12-31-22)10-20(26)25-18-8-7-17(29-2)11-19(18)30-3/h4-9,11-12H,10,13H2,1-3H3,(H,23,27)(H,25,26) |
| Standard InChI Key | MOECTUNIVYXBBN-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)OC |
Introduction
Synthesis Methods
The synthesis of such compounds typically involves multi-step organic reactions. Common methods might include:
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Step 1: Formation of the thiazole ring.
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Step 2: Introduction of the carbamoyl group via a condensation reaction.
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Step 3: Attachment of the sulfanyl group to form the final structure.
Reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) are often used to facilitate these reactions.
Interaction Studies
Understanding the pharmacodynamics of this compound requires interaction studies, which could involve:
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In Vitro Assays: To evaluate its activity against specific biological targets.
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Molecular Docking: To predict how it interacts with enzymes or receptors.
Similar Compounds
Similar compounds often share structural features like thiazole or carbamoyl groups. For example:
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N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown antimicrobial and anticancer activities .
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Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate exhibits anti-inflammatory properties.
Data Table: Comparison of Similar Compounds
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